![molecular formula C12H13N7O6S B5542321 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

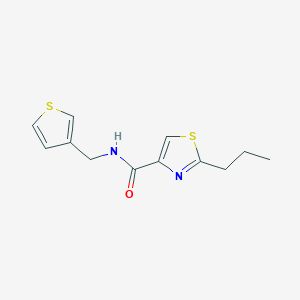

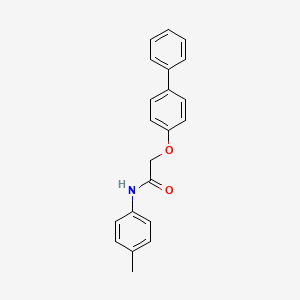

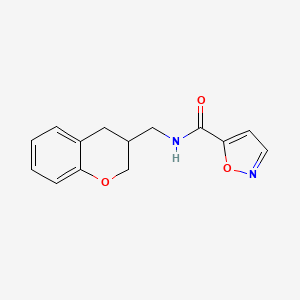

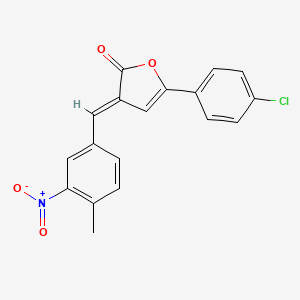

The synthesis of compounds related to N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide involves complex chemical reactions. For instance, N-aminosulfamides, which share a similar structural motif, are synthesized through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, showcasing the type of chemical synthesis pathways that might be relevant for our compound of interest (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and X-ray diffraction to determine the arrangement of atoms within a molecule. For related compounds, the structural analysis has shown diverse conformations and intermolecular interactions, including hydrogen bonding and pi-pi stacking interactions, which are critical for understanding the molecular architecture and its implications on reactivity and properties (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can involve a variety of reactions, including sulfonamide-sulfonimide tautomerism, demonstrating the compound's reactivity and the conditions under which different forms are stabilized. This aspect is crucial for understanding how the compound interacts in various chemical environments (Branowska et al., 2022).

Applications De Recherche Scientifique

Novel Applications in Membrane Science

The compound N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide has been explored in various scientific fields. One such application is in the field of membrane science. For instance, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and effective dye treatment capabilities, indicating potential use in water purification and wastewater treatment processes (Liu et al., 2012).

Peptidomimetics Development

N-Aminosulfamides, which are similar in structure to the compound , have been studied for their role as peptidomimetics. Turcotte et al. (2012) synthesized aza-sulfurylglycinyl tripeptide analogs, demonstrating effective methods for creating peptidomimetic structures. This research has implications in drug development and the study of protein interactions (Turcotte et al., 2012).

Analytical Chemistry and Detection Technologies

In analytical chemistry, compounds similar to N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide have been used for detection and sensing applications. Das and Mandal (2018) developed single-molecule fluorescent probes based on amino and methoxy-substituted triazinyl compounds for the ultrafast detection of 2,4,6-trinitrophenol in water. This research contributes to environmental monitoring and detection technologies (Das & Mandal, 2018).

Corrosion Inhibition in Industrial Materials

In the field of materials science, triazine derivatives have been studied for their role in corrosion inhibition. Yadav et al. (2015) investigated the corrosion inhibition of N80 steel using triazine derivatives in acidic mediums. This research provides insights into protective measures for industrial materials and infrastructure (Yadav et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(4-nitrophenyl)sulfamoyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O6S/c1-7-13-10(16-12(14-7)25-2)15-11(20)18-26(23,24)17-8-3-5-9(6-4-8)19(21)22/h3-6,17H,1-2H3,(H2,13,14,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMVCGMLTQNMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)